

7-Bromoquinoline CAS number and properties

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Compound of Interest

Compound Name: 7-Bromoquinoline

Cat. No.: B152726

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An In-depth Technical Guide to **7-Bromoquinoline**

Introduction

7-Bromoquinoline, identified by the CAS number 4965-36-0, is a heterocyclic organic compound that serves as a crucial building block in synthetic organic chemistry.^{[1][2]} Its structure, featuring a quinoline ring substituted with a bromine atom at the 7-position, imparts unique reactivity that makes it a valuable intermediate in the synthesis of a wide array of functional molecules.^[2] This guide provides a comprehensive overview of the chemical and physical properties of **7-Bromoquinoline**, detailed experimental protocols for its synthesis, and its significant applications in research and drug development. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in leveraging the potential of this versatile compound.

Chemical and Physical Properties

The fundamental properties of **7-Bromoquinoline** are summarized in the table below. These characteristics are essential for its handling, storage, and application in various chemical reactions.

Property	Value	Source(s)
CAS Number	4965-36-0	[1][2]
Molecular Formula	C ₉ H ₆ BrN	
Molecular Weight	208.05 g/mol	
Appearance	Light yellow to brown solid/powder	
Melting Point	32-38 °C	
Boiling Point	~290 °C (estimate)	
Solubility	Sparingly soluble in water; Soluble in organic solvents such as toluene, ethanol, and dichloromethane.	
pKa	3.36 ± 0.14 (Predicted)	
λ _{max}	320 nm (in aqueous EtOH)	
Storage Temperature	2-8°C, sealed in a dry environment. Some sources also suggest storage at -20°C.	

Synthesis of 7-Bromoquinoline: An Experimental Protocol

The following protocol details a method for the synthesis of **7-Bromoquinoline**, adapted from documented procedures. This method involves the reaction of a vinyl trifluoroborate ester with a corresponding carbonyl compound.

Materials:

- Vinyl trifluoroborate ester (1 mmol)
- Corresponding carbonyl compound (1 mmol)

- Triethylamine (2 mmol, 203 mg, 0.28 mL)
- Chlorotrimethylsilane (TMSCl) (2.05 mmol, 223 mg, 0.26 mL)
- Anhydrous solvent (acetonitrile or toluene, 2.5 mL)
- Ethyl acetate
- Water
- Sodium sulfate (Na_2SO_4)
- Diethyl ether-pentane mixture
- 10 mL glass vial with a stirring bar

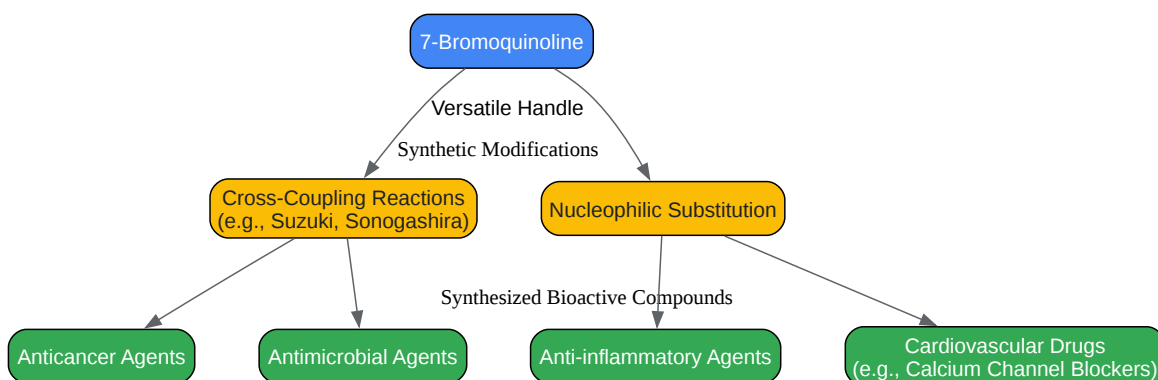
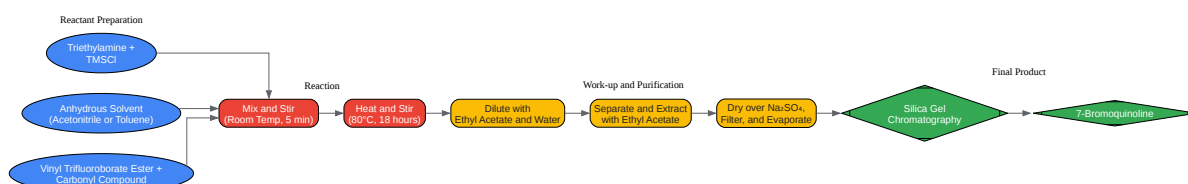
Procedure:

- To a 10 mL glass vial, add the solid vinyl trifluoroborate ester (1 mmol), the corresponding carbonyl compound (1 mmol), and a stirring bar.
- Seal the vial and purge with dry nitrogen gas.
- Inject 2.5 mL of the anhydrous solvent (acetonitrile or toluene) into the vial.
- Add triethylamine (0.28 mL) and stir the resulting suspension at room temperature for 5 minutes.
- Add chlorotrimethylsilane (0.26 mL) in three portions.
- Stir the mixture at 80°C for 18 hours.
- After cooling, dilute the mixture with 30 mL of ethyl acetate and 20 mL of water.
- Separate the layers and extract the aqueous layer with ethyl acetate (3 x 20 mL).
- Combine the organic layers, dry over Na_2SO_4 , filter, and evaporate the solvent.

- Purify the product by silica gel column chromatography using an ethyl acetate-hexane eluent.
- Obtain the final product, **7-Bromoquinoline**, by grinding with a diethyl ether-pentane mixture.

Nuclear Magnetic Resonance (NMR) Data:

- ^1H NMR (400 MHz, CDCl_3): δ 7.37–7.42 (m, 1H), 7.59–7.64 (m, 1H), 7.67 (d, $J = 8.7$ Hz, 1H), 8.08–8.13 (m, 1H), 8.26–8.29 (m, 1H), 8.88–8.91 (m, 1H).
- ^{13}C NMR (100 MHz, CDCl_3): δ 121.4, 123.5, 126.8, 129.0, 130.1, 131.7, 135.9, 148.7, 151.2.



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References

- 1. Page loading... [wap.guidechem.com]
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